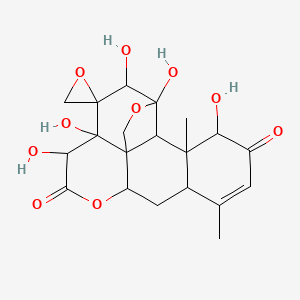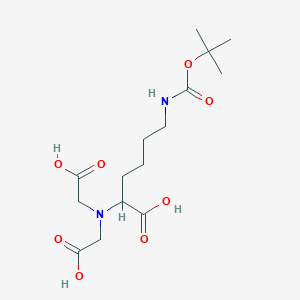
13alpha(21)-Epoxyeurycomanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13alpha(21)-Epoxyeurycomanone is a naturally occurring compound found in the roots of the Eurycoma longifolia plant, commonly known as Tongkat Ali or Malaysian ginseng. This compound belongs to the class of quassinoids, which are known for their diverse biological activities, including anti-malarial, anti-cancer, and anti-inflammatory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13alpha(21)-Epoxyeurycomanone involves several steps, starting from the extraction of the Eurycoma longifolia roots. The compound can be isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC). The synthetic route typically involves the oxidation of eurycomanone to form the epoxide ring, which is a key feature of this compound.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. The primary method involves large-scale extraction from Eurycoma longifolia roots, followed by purification using advanced chromatographic techniques. The scalability of this process is currently limited by the availability of raw materials and the efficiency of the extraction and purification methods.
Analyse Des Réactions Chimiques
Types of Reactions: 13alpha(21)-Epoxyeurycomanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quassinoids.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of different derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, resulting in the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to open the epoxide ring.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to substitute the epoxide ring.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially unique biological activities.
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the reactivity of epoxides and the synthesis of complex quassinoids.
Biology: The compound exhibits significant anti-malarial activity, making it a candidate for developing new anti-malarial drugs.
Medicine: Research has shown that 13alpha(21)-Epoxyeurycomanone possesses anti-cancer properties, particularly against breast and prostate cancer cells. It also has anti-inflammatory effects, which could be useful in treating inflammatory diseases.
Industry: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other biologically active quassinoids.
Mécanisme D'action
The mechanism of action of 13alpha(21)-Epoxyeurycomanone involves several molecular targets and pathways:
Anti-malarial Activity: The compound inhibits the growth of Plasmodium falciparum by interfering with the parasite’s protein synthesis.
Anti-cancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting the NF-κB signaling pathway.
Anti-inflammatory Activity: The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Comparaison Avec Des Composés Similaires
13alpha(21)-Epoxyeurycomanone is unique among quassinoids due to its epoxide ring, which imparts distinct chemical and biological properties. Similar compounds include:
Eurycomanone: Lacks the epoxide ring but shares similar anti-malarial and anti-cancer activities.
Quassin: Another quassinoid with potent anti-malarial properties but different structural features.
Bruceantin: A quassinoid with strong anti-cancer activity, structurally different from this compound.
Propriétés
IUPAC Name |
4,5,7,8,17-pentahydroxy-14,18-dimethylspiro[3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-6,2'-oxirane]-9,16-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O10/c1-7-3-9(21)11(22)16(2)8(7)4-10-17-5-29-19(26,14(16)17)15(25)18(6-28-18)20(17,27)12(23)13(24)30-10/h3,8,10-12,14-15,22-23,25-27H,4-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCOVNGOINOTNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C6(C4(C(C(=O)O3)O)O)CO6)O)(OC5)O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5a-hydroxy-N,7-dimethyl-5-oxo-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/no-structure.png)

![8-Hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraene-11,16-dione](/img/structure/B12324077.png)
![4a,5,5a,6,6a,6b,7,7a-Octahydro-7,7a-dihydroxy-3,6b-dimethyl-5-methylenecycloprop[2,3]indeno[5,6-b]furan-2(4H)-one](/img/structure/B12324100.png)
![15-(5-hydroxy-6-methylhept-6-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12324107.png)
![4-[(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzene-1,2-diol;hydrochloride](/img/structure/B12324108.png)
